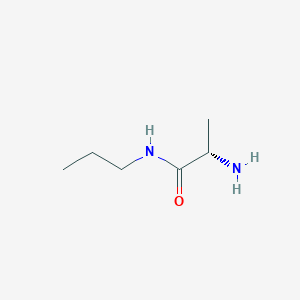
2-(Azetidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline. Azetidine is a four-membered nitrogen-containing ring, while quinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)quinoline typically involves the formation of the azetidine ring followed by its fusion with the quinoline moiety. One common method involves the cyclization of N-aryl acetamides with chloroacetyl chloride under basic conditions to form azetidin-2-one derivatives, which are then fused with quinoline derivatives . The reaction conditions often require the use of solvents like 1,4-dioxane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2-(Azetidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(Azetidin-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . Its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair mechanisms, leading to apoptosis in cancer cells .
相似化合物的比较
Azetidin-2-one derivatives: Known for their antimicrobial properties and use in the synthesis of β-lactam antibiotics.
Quinoline derivatives: Widely studied for their antimalarial, antimicrobial, and anticancer activities.
Uniqueness: 2-(Azetidin-2-yl)quinoline stands out due to its combined structural features of azetidine and quinoline, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-10-9(3-1)5-6-12(14-10)11-7-8-13-11/h1-6,11,13H,7-8H2 |
InChI 键 |
CYMOHADIKFXZJN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)

![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)
![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)

![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)

![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)


![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)

